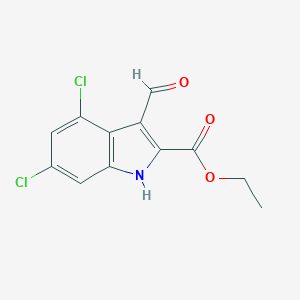

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFILHPVBZNKVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2Cl)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383501 | |

| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153435-96-2 | |

| Record name | Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. The information is curated for professionals in the fields of chemical research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Chemical Properties

This compound is a chlorinated indole derivative with the molecular formula C12H9Cl2NO3. The presence of both a formyl group and an ethyl carboxylate moiety on the indole scaffold makes it a versatile intermediate in organic synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C12H9Cl2NO3 | [1] |

| Molecular Weight | 286.11 g/mol | [1] |

| CAS Number | 153435-96-2 | [2][3] |

Reference Physicochemical Data: Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| Property | Value | Source |

| Molecular Formula | C11H9Cl2NO2 | [4] |

| Molecular Weight | 258.10 g/mol | [4] |

| Melting Point | 187-188 °C | [5] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the formylation of its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. The most common and effective method for this transformation is the Vilsmeier-Haack reaction.[6][7]

Experimental Protocol: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions of indole derivatives.[8][9]

Materials:

-

Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. To this, add phosphorus oxychloride (POCl3, 1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1 equivalent) in anhydrous DCM in a separate flask. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. The mixture is then stirred vigorously for 1-2 hours.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with water and then with brine. Dry the combined organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Logical Workflow for Vilsmeier-Haack Synthesis

Caption: Vilsmeier-Haack reaction workflow.

Spectroscopic Data

While specific, experimentally verified spectra for this compound are not available in the public domain, the following table provides the known spectral data for its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, which can serve as a reference for characterization.

Spectral Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| Data Type | Details | Source |

| ¹H NMR (400 MHz, DMSO-d6) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) | [5] |

| ¹³C NMR (151 MHz, CDCl3) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 | [5] |

| HRMS (ESI) | m/z [M – H]⁻ calcd for C11H8NO2Cl2 255.9927, found 255.9930 | [5] |

Potential Biological Activity and Signaling Pathways

Indole-3-carbaldehyde derivatives are known to possess a range of biological activities. While specific studies on this compound are limited, the core indole-3-carbaldehyde structure is a known agonist of the Aryl Hydrocarbon Receptor (AhR).[10][11][12] AhR is a ligand-activated transcription factor involved in regulating immune responses and cellular differentiation.

Furthermore, aberrant activation of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome is implicated in various inflammatory diseases.[13][14][15][16][17] Some small molecules are known to inhibit the NLRP3 inflammasome, making it a significant target in drug discovery. The potential for indole derivatives to modulate this pathway warrants further investigation.

Postulated Signaling Pathway Involvement

The following diagram illustrates the potential interaction of an indole-3-carbaldehyde derivative with the AhR signaling pathway, which can influence inflammatory responses, potentially cross-talking with the NLRP3 inflammasome pathway.

Caption: Potential AhR signaling pathway activation.

This guide serves as a foundational resource for researchers and professionals interested in the chemical and potential biological properties of this compound. Further experimental investigation is required to fully elucidate its specific characteristics and therapeutic potential.

References

- 1. keyorganics.net [keyorganics.net]

- 2. 153435-96-2|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 153435-96-2 [m.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. benchchem.com [benchchem.com]

- 9. growingscience.com [growingscience.com]

- 10. Activation of the aryl hydrocarbon receptor induces human type 1 regulatory T cell–like and Foxp3+ regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Aryl-Hydrocarbon Receptor Inhibits Invasive and Metastatic Features of Human Breast Cancer Cells and Promotes Breast Cancer Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of aryl hydrocarbon receptor (AhR) leads to reciprocal epigenetic regulation of FoxP3 and IL-17 expression and amelioration of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 15. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacological Inhibition of the NLRP3 Inflammasome: Structure, Molecular Activation, and Inhibitor-NLRP3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NLRP3 inflammasome and its inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Molecular Structure and Chemical Properties

This compound is a substituted indole derivative with the chemical formula C₁₂H₉Cl₂NO₃.[1] The core of the molecule is an indole ring system, which is a prevalent scaffold in numerous biologically active compounds.[2] The indole nucleus is substituted at various positions: two chlorine atoms at positions 4 and 6, an ethyl carboxylate group at position 2, and a formyl group at position 3.

The molecular structure of this compound is visualized in the diagram below.

References

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. The synthesis is a two-step process commencing with the formation of the indole ring system, followed by a regioselective formylation.

I. Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The initial step involves the construction of the dichloro-substituted indole ring. A common and effective method for this is the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine with a pyruvate derivative. In this case, (3,5-dichlorophenyl)hydrazine reacts with diethyl ketomalonate.

Experimental Protocol: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

A solution of (3,5-dichlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol is treated with diethyl ketomalonate (1.1 eq). The reaction mixture is heated under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford ethyl 4,6-dichloro-1H-indole-2-carboxylate as a solid.

| Reagent/Parameter | Molar Ratio/Value |

| (3,5-dichlorophenyl)hydrazine HCl | 1.0 eq |

| Diethyl ketomalonate | 1.1 eq |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 2-4 hours |

| Typical Yield | 75-85% |

II. Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The second step is the formylation of the synthesized indole at the electron-rich C3 position. The Vilsmeier-Haack reaction is the method of choice for this transformation. This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).

Experimental Protocol: Vilsmeier-Haack Formylation

To a stirred solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or N,N-dimethylformamide (DMF) at 0 °C, phosphorus oxychloride (POCl₃, 1.2-1.5 eq) is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-70 °C for 2-6 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is neutral or slightly basic. The resulting mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield this compound.

| Reagent/Parameter | Molar Ratio/Value |

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | 1.0 eq |

| Phosphorus oxychloride (POCl₃) | 1.2-1.5 eq |

| Solvent | 1,2-Dichloroethane or DMF |

| Reaction Temperature | 50-70 °C |

| Reaction Time | 2-6 hours |

| Typical Yield | 80-90% |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of the target compound.

Logical Workflow of the Synthesis

The following diagram outlines the logical progression of the experimental workflow for the synthesis.

Caption: Experimental workflow for the synthesis.

Technical Guide: Spectral and Methodological Overview of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and Related Compounds

Audience: Researchers, scientists, and drug development professionals.

Spectral Data of a Close Structural Analogue: Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The following tables summarize the available spectral data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a molecule structurally similar to the target compound but lacking the 3-formyl group. This data can be used for comparative purposes in the analysis of related structures.

Table 1: ¹H-NMR and ¹³C-NMR Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| ¹H-NMR (400 MHz, DMSO-d₆) | ¹³C-NMR (151 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 12.41 (s, 1H) | 161.69 |

| 7.44 (s, 1H) | 137.08 |

| 7.27 (s, 1H) | 131.00 |

| 7.10 (s, 1H) | 128.45 |

| 4.43–4.30 (q, 2H) | 128.37 |

| 1.34 (d, 3H) | 125.31 |

| 121.26 | |

| 110.52 | |

| 107.07 | |

| 61.56 | |

| 14.32 |

Table 2: IR and Mass Spectrometry Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| Infrared (IR) Spectroscopy (cm⁻¹) | High-Resolution Mass Spectrometry (HRMS) |

| Wavenumber | Value |

| 3314.3 | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂: 255.9927 |

| 2987.6 | m/z [M – H]⁻ found: 255.9930 |

| 1700.2 | |

| 1615.8 | |

| 1566.2 | |

| 1523.7 | |

| 1487.2 | |

| 1323.3 | |

| 1247.2 | |

| 1072.4 | |

| 840.1 | |

| 770.2 |

General Experimental Protocols for Synthesis and Characterization

The following are generalized procedures for the synthesis of substituted indole-2-carboxylates and the subsequent analytical techniques used for their characterization, based on established methodologies.

Synthesis of Substituted Ethyl Indole-2-carboxylates

A common route to the synthesis of indole-2-carboxylates is the Reissert indole synthesis. This method involves the condensation of a substituted 2-nitrotoluene with diethyl oxalate in the presence of a base, followed by reductive cyclization of the resulting 2-nitrophenylpyruvate.

Example Protocol (Reissert Synthesis):

-

Condensation: A solution of the appropriately substituted 2-nitrotoluene in a suitable solvent (e.g., anhydrous ether) is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide. The reaction mixture is typically stirred for several hours, leading to the formation of the potassium salt of the corresponding ethyl o-nitrophenylpyruvate, which often precipitates as a solid.

-

Reductive Cyclization: The isolated salt is then dissolved in a suitable solvent, such as glacial acetic acid, and subjected to catalytic hydrogenation. A platinum-based catalyst is often employed. The reaction is carried out under a hydrogen atmosphere until the uptake of hydrogen ceases.

-

Work-up and Purification: Following the reduction, the catalyst is removed by filtration. The product, ethyl indole-2-carboxylate, is precipitated by the addition of water. The crude product is then collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., methylene chloride and petroleum ether).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are often recorded on an FT-IR spectrometer. The samples can be analyzed as a KBr pellet or as a thin film. The data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): High-resolution mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

Conceptual Workflow for Synthesis and Analysis

The following diagram illustrates a general workflow for the synthesis and characterization of a substituted ethyl indole-2-carboxylate.

Caption: Synthetic and analytical workflow for indole-2-carboxylates.

Signaling Pathways and Biological Context

Indole derivatives are a prominent class of heterocyclic compounds that are frequently found in biologically active natural products and synthetic pharmaceuticals. They are known to interact with a wide range of biological targets. While no specific signaling pathways have been identified for ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the available literature, the indole scaffold is a key component in molecules that modulate various pathways, including those involved in:

-

Anticancer Activity: Many indole derivatives exhibit antitumor properties by interfering with signaling pathways related to cell proliferation, apoptosis, and angiogenesis.

-

Antimicrobial Activity: The indole nucleus is a common feature in compounds with antibacterial and antifungal properties.

-

Neurological Activity: As analogues of tryptophan and serotonin, indole derivatives can interact with receptors and enzymes in the central nervous system.

The logical relationship for investigating the biological activity of a novel indole compound is depicted in the following diagram.

Caption: Drug discovery workflow for a novel indole compound.

An In-depth Technical Guide on the Physical Properties of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a compound of interest in synthetic and medicinal chemistry. This document details its boiling point and discusses the determination of its physical state, supported by experimental methodologies. Furthermore, a proposed synthetic pathway for its preparation is outlined and visualized.

Physical Properties

The physical characteristics of a compound are crucial for its handling, purification, and use in further chemical synthesis or biological assays. For this compound (CAS No: 153435-96-2), the available data on its primary physical properties are summarized below.

| Physical Property | Value | Notes |

| Boiling Point | 485.1°C | at 760 mmHg |

| Melting Point | Not available | The physical form is noted as a solid by some suppliers. For the related compound, ethyl 4,6-dichloro-1H-indole-2-carboxylate, the melting point is reported as 187-188 °C. |

Note on Melting Point: While a precise melting point for this compound is not documented in the surveyed literature, its precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, has a reported melting point of 187-188 °C. The introduction of a formyl group at the C3 position is expected to alter the crystal lattice and intermolecular forces, thus resulting in a different melting point.

Experimental Protocols

The determination of physical properties such as melting and boiling points is fundamental in the characterization of a chemical compound. Below are generalized experimental protocols that are typically employed for such determinations.

1. Determination of Melting Point (Capillary Method)

A standard and widely used method for determining the melting point of a solid compound involves a melting point apparatus.

-

Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device), capillary tubes.

-

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.

-

The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded. This range is reported as the melting point.

-

For a pure compound, the melting range is typically narrow (0.5-2 °C).

-

2. Determination of Boiling Point (Distillation Method)

The boiling point of a liquid can be determined by distillation at atmospheric pressure.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle.

-

Procedure:

-

The compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

The flask is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

-

For high-boiling-point compounds, vacuum distillation may be necessary to prevent decomposition. The observed boiling point is then corrected to the standard atmospheric pressure of 760 mmHg.

-

Synthesis Pathway: Vilsmeier-Haack Formylation

The introduction of a formyl group onto an indole ring is commonly achieved through the Vilsmeier-Haack reaction.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF), to formylate an electron-rich aromatic ring.[1][2][3] The proposed synthesis of this compound involves the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C3 position, which is the most nucleophilic position on the indole ring.

Below is a diagram illustrating the logical workflow of this synthetic transformation.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Experimental Protocol for Vilsmeier-Haack Formylation (Proposed)

-

Reagents and Solvents: Ethyl 4,6-dichloro-1H-indole-2-carboxylate, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF), dichloromethane (DCM, as solvent), saturated aqueous sodium bicarbonate solution, water, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in an appropriate solvent like DCM to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution while stirring. The formation of the Vilsmeier reagent is an exothermic process.

-

After the addition is complete, allow the mixture to stir at 0 °C for a specified time (e.g., 30 minutes) to ensure the complete formation of the reagent.

-

Add a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

-

References

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of significant interest in medicinal chemistry and organic synthesis. This document details its solubility characteristics, outlines a representative synthetic protocol, and illustrates its potential applications in drug discovery.

Core Physical and Chemical Properties

Solubility Profile

A definitive quantitative solubility profile for this compound in various solvents has not been extensively published. However, based on the general behavior of similar chlorinated heterocyclic compounds, a qualitative assessment can be made. It is anticipated that the compound exhibits good solubility in common polar aprotic organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble |

| Dimethyl sulfoxide (DMSO) | Soluble | |

| Acetonitrile (ACN) | Soluble | |

| Polar Protic | Ethanol | Sparingly Soluble |

| Methanol | Sparingly Soluble | |

| Nonpolar | Hexanes | Insoluble |

| Toluene | Slightly Soluble | |

| Chlorinated | Dichloromethane (DCM) | Soluble |

| Chloroform | Soluble | |

| Aqueous | Water | Insoluble |

Experimental Protocol: Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., DMSO, ethanol, dichloromethane)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the compound to a series of vials, each containing a known volume of a different solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

-

Quantification:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Synthetic Pathway

The synthesis of this compound can be achieved through a multi-step process starting from a substituted aniline. A representative workflow is outlined below.

Caption: Synthetic workflow for this compound.

Potential Research Applications

Indole derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities. The subject compound, with its specific substitution pattern, holds potential for investigation in various therapeutic areas.

Caption: Potential research applications and therapeutic targets.

Indole-2-carboxylate derivatives have been investigated for their potential as HIV-1 integrase strand transfer inhibitors.[2] Furthermore, various substituted indoles have shown promise in the development of agents for treating cancer and infectious diseases.[1][3] The unique electronic and steric properties conferred by the dichloro and formyl groups on this specific scaffold make it a valuable candidate for further biological evaluation and as a versatile intermediate in the synthesis of more complex bioactive molecules.[1][4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its discovery, synthesis, and physicochemical properties. Emphasis is placed on detailed experimental protocols and the presentation of quantitative data in a clear, tabular format. Furthermore, this guide includes diagrammatic representations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound is a significant heterocyclic compound, primarily utilized as a versatile precursor in the development of novel therapeutic agents. Its discovery is linked to research programs aimed at synthesizing complex indole derivatives for biological screening. Notably, it has served as a crucial building block in the creation of potent and selective CysLT1 receptor antagonists, which are valuable in the treatment of asthma and other inflammatory diseases[1]. The strategic placement of the chloro, formyl, and ethyl carboxylate groups on the indole scaffold provides multiple reaction sites for further chemical modifications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its immediate precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, is presented below.

Table 1: Physicochemical Data of this compound and its Precursor

| Property | Ethyl 4,6-dichloro-1H-indole-2-carboxylate | This compound |

| CAS Number | 53995-82-7 | 153435-96-2 |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | C₁₂H₉Cl₂NO₃ |

| Molecular Weight | 258.10 g/mol | 286.11 g/mol |

| Melting Point | 187-188 °C | Not explicitly available |

| Appearance | Pale yellow solid | Not explicitly available |

| Boiling Point | Not available | 485.1°C at 760 mmHg |

| Density | Not available | 1.491 g/cm³ |

Synthesis

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate, from 3,5-dichloroaniline. This is followed by the formylation of the precursor at the C3 position of the indole ring via the Vilsmeier-Haack reaction[1][2].

Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

The synthesis of the precursor is achieved through a Japp-Klingemann condensation followed by a Fischer indole synthesis[1][2].

Experimental Protocol:

-

Step 1: Japp-Klingemann Condensation: 3,5-dichloroaniline is diazotized and coupled with an active methylene compound, such as ethyl 2-methylacetoacetate, to form an intermediate hydrazone.

-

Step 2: Fischer Indole Synthesis: The resulting hydrazone undergoes cyclization in the presence of an acid catalyst, such as polyphosphoric acid, to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate[1].

Synthesis of this compound

The formylation of the precursor is carried out using the Vilsmeier-Haack reaction[1][2].

Experimental Protocol:

-

To a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in a suitable solvent such as 1,2-dichloroethane, the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide) is added.

-

The reaction mixture is heated to reflux for several hours.

-

Upon completion, the reaction is quenched, and the product is isolated and purified, typically by chromatography[3].

Spectroscopic Data

Table 2: Spectroscopic Data for Ethyl 4,6-dichloro-1H-indole-2-carboxylate

| Technique | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H) |

| ¹³C NMR (151 MHz, CDCl₃) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 |

| IR (cm⁻¹) | 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2 |

| HRMS (ESI) | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930 |

Applications in Drug Discovery

This compound is a key intermediate in the synthesis of a novel class of CysLT1 selective antagonists[1]. The formyl group at the C3 position allows for further elaboration of the molecule, leading to the development of compounds with potential therapeutic applications in inflammatory diseases. The dichloro substitution pattern on the indole ring also plays a crucial role in modulating the biological activity of the final compounds.

Conclusion

This technical guide has summarized the discovery, synthesis, and properties of this compound. The provided synthetic pathways and experimental insights offer a valuable resource for researchers in medicinal chemistry and drug development. The established role of this compound as a key building block in the synthesis of CysLT1 antagonists underscores its importance in the ongoing search for new therapeutic agents. Further research into the reactivity and applications of this versatile indole derivative is warranted.

References

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of [3H]2-Carboxy-4,6-dichloro-1H-indole-3-propionic Acid ([3H]PSB-12150): A Useful Tool for Studying GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a halogenated indole derivative of interest in medicinal chemistry.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 153435-96-2 | [1] |

| Molecular Formula | C₁₂H₉Cl₂NO₃ | [1] |

| Molecular Weight | 286.11 g/mol | [1] |

| Boiling Point | 485.1°C at 760 mmHg | [1] |

| Density | 1.491 g/cm³ | [1] |

| Refractive Index | 1.667 | [1] |

| Vapor Pressure | 1.45E-09 mmHg at 25°C | [1] |

| Hazard Codes | Xi (Irritant) | [1] |

| Risk Phrases | R36/37/38 (Irritating to eyes, respiratory system and skin) | [1] |

Synthesis

The primary synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, ethyl 4,6-dichloro-1H-indole-2-carboxylate. This is followed by the introduction of a formyl group at the C3 position of the indole ring via the Vilsmeier-Haack reaction.

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Conceptual Experimental Protocol (Based on Fischer Indole Synthesis):

-

Reaction Setup: A solution of 3,5-dichlorophenylhydrazine in a suitable solvent (e.g., ethanol, acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Addition of Reagents: Ethyl pyruvate is added to the solution, and a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid, or a Lewis acid) is introduced.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).

Detailed Experimental Protocol (Adapted from general procedures):

-

Preparation of the Vilsmeier Reagent: In a two-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cooled in an ice-salt bath, phosphorus oxychloride is added dropwise to N,N-dimethylformamide with constant stirring. The temperature is maintained below 5°C.

-

Formylation Reaction: A solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in DMF is added dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature does not exceed 10°C. After the addition is complete, the reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by TLC.

-

Work-up and Isolation: The reaction mixture is then poured onto crushed ice, which leads to the hydrolysis of the intermediate iminium salt. The resulting solution is neutralized with a base (e.g., sodium hydroxide or sodium carbonate solution) until alkaline, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by filtration, washed thoroughly with water, and dried. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Workflow:

References

The Diverse Biological Activities of Indole-2-Carboxylate Derivatives: A Technical Guide

Executive Summary: The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Among its many variations, the indole-2-carboxylate framework has emerged as a particularly versatile template for the design of novel therapeutic agents. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including potent antiviral, anticancer, antimicrobial, and receptor-modulating properties. This guide provides an in-depth technical overview of the key biological activities of indole-2-carboxylate derivatives, summarizing quantitative data, detailing experimental protocols, and visualizing key mechanisms and workflows to support researchers and drug development professionals.

Introduction to the Indole-2-Carboxylate Scaffold

The indole ring system, formed by the fusion of a benzene and a pyrrole ring, provides a unique structural and electronic foundation that facilitates interactions with a wide array of biological targets.[1] The addition of a carboxylate group at the 2-position creates a critical anchor point for further chemical modification and often plays a direct role in the mechanism of action, for instance, by chelating metal ions in enzyme active sites.[4][5] The subsequent derivatization at the indole nitrogen (N1), the C3 position, or on the benzene ring (C4-C7) allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This chemical tractability has led to the discovery of indole-2-carboxylate derivatives with significant therapeutic potential across multiple disease areas.

Antiviral Activity

Indole-2-carboxylate derivatives have shown significant promise as antiviral agents, with notable activity against Human Immunodeficiency Virus (HIV), influenza, and other viruses.

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for viral replication, responsible for inserting the viral DNA into the host genome.[5] This process requires the coordination of two magnesium ions (Mg²⁺) within the enzyme's active site by a trio of acidic residues (the DDE motif).[5] Indole-2-carboxylic acid derivatives have been designed to act as integrase strand transfer inhibitors (INSTIs) by effectively chelating these Mg²⁺ ions, thereby blocking the integration step.[4][6][7]

Quantitative Data: HIV-1 Integrase Strand Transfer Inhibition

| Compound | Target | IC50 | CC50 | Reference |

| 1 | HIV-1 Integrase | 32.37 µM | >80 µM | [4][5] |

| 17a | HIV-1 Integrase | 3.11 µM | >80 µM | [4][5][8] |

| 4a | HIV-1 Integrase | 10.06 µM | >80 µM | [4] |

| 20a | HIV-1 Integrase | 0.13 µM | N/A | [6][7][9] |

IC50: Half-maximal inhibitory concentration. CC50: 50% cytotoxic concentration.

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

The inhibitory activity against the HIV-1 integrase strand transfer step is typically evaluated using a commercially available kit-based assay.[4][5] The general procedure is as follows:

-

Reaction Setup: The reaction is conducted in 96-well plates. Each well contains a reaction buffer with the recombinant HIV-1 integrase enzyme and a donor DNA substrate (vDNA).

-

Compound Addition: The test compounds (indole-2-carboxylate derivatives) are dissolved, typically in DMSO, and added to the wells at various concentrations. A known inhibitor like Raltegravir (RAL) is used as a positive control.

-

Initiation: The reaction is initiated by the addition of MgCl₂ and the target DNA.

-

Incubation: The plate is incubated at 37°C to allow the strand transfer reaction to proceed.

-

Detection: The amount of integrated DNA is quantified, often using a biotin-streptavidin-based colorimetric or fluorescence detection method.

-

Data Analysis: The IC50 value, the concentration of the compound required to inhibit 50% of the integrase activity, is calculated from the dose-response curve.

Visualization: Mechanism of HIV-1 Integrase Inhibition

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Dichlorinated Indoles: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Among the various modifications to this "privileged scaffold," halogenation, particularly dichlorination, has emerged as a powerful strategy to enhance therapeutic efficacy. The introduction of two chlorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the role of dichlorinated indoles in medicinal chemistry, with a focus on their applications in oncology and infectious diseases. It delves into their synthesis, biological activity, mechanisms of action, and provides detailed experimental context.

Anticancer Activity of Dichlorinated Indoles

Dichlorinated indoles have demonstrated significant potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a range of cancer cell lines.[1] The strategic placement of chlorine atoms on the indole ring has been shown to be a key determinant of their anticancer activity.[2]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Dichlorinated indoles have been investigated as inhibitors of several key kinases implicated in cancer, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), which are crucial for tumor angiogenesis and growth.[3]

-

B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein that is often overexpressed in cancer cells, contributing to their survival.[4]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of representative dichlorinated indole derivatives against various human cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1 | 5,7-dichloro | MCF-7 (Breast) | 1.5 | [5] |

| Compound 2 | 4,6-dichloro | HCT-116 (Colon) | 0.8 | [5] |

| Compound 3 | 5,7-dichloro | A549 (Lung) | 2.1 | [4] |

| U2 | Dichloro-substituted | MCF-7 (Breast) | 1.2 ± 0.02 | [4] |

| U3 | Dichloro-substituted | MCF-7 (Breast) | 11.10 ± 0.07 | [4] |

Antimicrobial Potential of Dichlorinated Indoles

The emergence of multidrug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents.[6] Dichlorinated indoles have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8]

Mechanism of Action: Targeting Bacterial Processes

Halogenated indoles, including dichlorinated derivatives, can disrupt essential bacterial processes such as biofilm formation, virulence, and persistence.[6] Some compounds have been shown to generate intracellular reactive oxygen species (ROS) and downregulate quorum-sensing and virulence genes.[6]

Quantitative Data on Antimicrobial Activity

The table below presents the minimum inhibitory concentrations (MICs) of selected dichlorinated indoles against pathogenic microorganisms.

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [6] |

| Compound 5 | 5-bromo-6-chloroindole | Staphylococcus aureus | 30 | [6] |

| Compound 6 | 3,4-dichlorobenzyl thio-triazole-indole | Candida albicans | 2 | [7] |

Experimental Protocols

General Synthesis of Dichlorinated Indoles

The synthesis of dichlorinated indoles can be achieved through various methods. A common approach involves the electrophilic chlorination of an indole precursor.

Example Protocol: Synthesis of a 3,5-dichlorooxindole derivative [9]

-

Dissolution: Dissolve the starting indole-2-carboxylic acid in 90% acetic acid.

-

Chlorination: Add a solution of ethyl N,N-dichlorocarbamate (EDC) in acetic acid dropwise to the indole solution at room temperature with stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired dichlorinated indole.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of dichlorinated indole derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (solubilized in DMSO) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of dichlorinated indoles.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An insight into the recent developments in anti-infective potential of indole and associated hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Synthesis of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate, a key intermediate in the development of various pharmacologically active compounds. The synthesis involves the Vilsmeier-Haack formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate.

Quantitative Data Summary

While a specific literature source detailing the yield and complete spectral data for the target compound could not be located within the scope of this search, the following table summarizes the key quantitative data for the starting material. This information is crucial for monitoring the progress of the reaction and characterizing the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 4,6-dichloro-1H-indole-2-carboxylate | C₁₁H₉Cl₂NO₂ | 258.10 | 187-188 | Off-white solid |

Experimental Protocol

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole derivatives. Optimization may be required to achieve the best results for this specific substrate.

Materials:

-

Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction and chromatography)

-

Hexane (for chromatography)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert atmosphere inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents). Cool the flask to 0 °C in an ice bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Formylation Reaction: Dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice. Slowly and cautiously neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Visualizations

Experimental Workflow:

Caption: Synthetic workflow for this compound.

Signaling Pathway (Reaction Mechanism):

Caption: Mechanism of the Vilsmeier-Haack formylation of the indole substrate.

The Pivotal Role of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate in the Pursuit of Novel NMDA Receptor Antagonists

For researchers, scientists, and drug development professionals, ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate has emerged as a critical building block in the synthesis of potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key target in the treatment of various neurological disorders. This versatile intermediate, featuring a dichlorinated indole core, an ethyl ester, and a reactive formyl group, provides a strategic scaffold for the development of novel therapeutics aimed at modulating glutamatergic neurotransmission.

The unique substitution pattern of this indole derivative has been shown to be crucial for high-affinity binding to the glycine co-agonist site on the NMDA receptor. The 4,6-dichloro substituents, in particular, have been identified as key features for enhancing binding affinity. The presence of the formyl group at the 3-position offers a chemically tractable handle for a variety of synthetic transformations, allowing for the introduction of diverse functionalities to explore the structure-activity relationship (SAR) of potential drug candidates.

This document provides detailed application notes and experimental protocols for the synthesis and derivatization of this compound, along with a summary of the biological activity of the resulting NMDA receptor antagonists.

Application Notes

The primary application of this compound in pharmaceutical research is as a key intermediate for the synthesis of competitive antagonists of the NMDA receptor, specifically targeting the glycine binding site.[1] These antagonists have potential therapeutic applications in conditions associated with excessive NMDA receptor activation, such as epilepsy, ischemic stroke, and neurodegenerative diseases.

The rationale for using this scaffold is supported by extensive SAR studies on indole-2-carboxylate derivatives. Research has consistently shown that halogen substitutions at the 4 and 6 positions of the indole ring significantly enhance the binding affinity for the glycine site. Furthermore, the introduction of various substituents at the C-3 position, facilitated by the reactivity of the formyl group, allows for the fine-tuning of potency and pharmacokinetic properties.

Derivatives synthesized from this compound have demonstrated high in vitro binding affinity, with Ki values in the nanomolar to low micromolar range. These compounds act as competitive antagonists at the glycine site, thereby inhibiting NMDA receptor function.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki values) of a series of C-3 substituted 4,6-dichloro-1H-indole-2-carboxylic acid derivatives for the glycine binding site of the NMDA receptor. The data highlights the impact of various substituents introduced at the 3-position on the affinity of the compounds.

| Compound ID | C-3 Substituent | Ki (nM) |

| 1 | -CH=NOH | 150 |

| 2 | -CH2-NH2 | 800 |

| 3 | -CH=N-NH-CO-NH2 | 250 |

| 4 | -CH2-NH-SO2-CH3 | 450 |

| 5 | -CH2-NH-CO-Ph | 120 |

Data compiled from published research on 4,6-dichloroindole-2-carboxylate derivatives.

Experimental Protocols

Protocol 1: Synthesis of this compound (Vilsmeier-Haack Reaction)

This protocol describes the formylation of ethyl 4,6-dichloro-1H-indole-2-carboxylate at the C-3 position.

Materials:

-

Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

Phosphorus oxychloride (POCl3)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 4,6-dichloro-1H-indole-2-carboxylate (1.0 eq) in anhydrous DMF (10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous mixture with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield this compound as a solid.

Protocol 2: Synthesis of a C-3 Substituted Derivative via Knoevenagel Condensation

This protocol outlines the reaction of this compound with an active methylene compound.

Materials:

-

This compound

-

Malononitrile (or other active methylene compound)

-

Piperidine (or other basic catalyst)

-

Ethanol

-

Hydrochloric acid (1 M)

-

Deionized water

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol (15 volumes), add malononitrile (1.1 eq).

-

Add a catalytic amount of piperidine (e.g., 0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

-

If precipitation does not occur, slowly add cold deionized water to the mixture until a precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of a C-3 Substituted Derivative via Reductive Amination

This protocol details the synthesis of an amine derivative from this compound.

Materials:

-

This compound

-

Benzylamine (or other primary amine)

-

Sodium triacetoxyborohydride (STAB)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in DCE or THF (20 volumes).

-

Add benzylamine (1.1 eq) followed by a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to obtain the desired amine derivative.

Visualizations

References

Application Notes and Protocols: Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate is a highly versatile heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure found in numerous natural products and pharmacologically active compounds.[2][3][4] This specific molecule features three key reactive sites: a formyl group at the C3 position, an ethyl ester at the C2 position, and a reactive N-H group on the indole ring. The electron-withdrawing nature of the dichloro substitution on the benzene ring further influences its reactivity.

The aldehyde functionality is a prime target for condensation reactions to form Schiff bases or undergo Knoevenagel-type condensations.[5] The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides or other acid derivatives.[6] The indole nitrogen can be subjected to alkylation or acylation reactions.[7][8] These multiple reactive handles allow for the synthesis of a diverse library of complex indole derivatives, including pyridazino-indoles and indolylthiazolidinones, which have shown potential biological activities.[9]

This document provides detailed protocols for several key derivatization reactions of this compound, presents quantitative data in a structured format, and includes workflow diagrams for clarity.

Derivatization Pathways and Workflow

The primary derivatization strategies for this compound involve reactions at the C3-formyl group, the C2-ester, and the N1-position of the indole ring. The following diagram illustrates the key synthetic transformations.

Caption: Figure 1: Key Derivatization Pathways.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylates (Schiff Base Formation)

This protocol describes the condensation reaction between the formyl group of the indole and various substituted anilines to yield the corresponding Schiff bases (imines).[9]

Materials:

-

This compound

-

Substituted aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (30 mL).

-

Add the substituted aniline (1.1 mmol) to the solution.

-

Add 3-4 drops of glacial acetic acid as a catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the collected solid with cold ethanol (2 x 10 mL).

-

Dry the product under vacuum to obtain the pure ethyl 3-(N-aryliminomethyl)-4,6-dichloro-1H-indole-2-carboxylate.

Protocol 2: Synthesis of 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one

This protocol details the direct cyclocondensation reaction with hydrazine hydrate to form a tetracyclic pyridazino-indole system.[9]

Materials:

-

This compound

-

Hydrazine hydrate (80% solution)

-

Ethanol or n-butanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

Procedure:

-

Suspend this compound (1.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask.

-

Add hydrazine hydrate (5.0 mmol, 5 equivalents) to the suspension.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. The reaction mixture will typically become a clear solution before the product begins to precipitate.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to ambient temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the product sequentially with water (20 mL), cold ethanol (15 mL), and diethyl ether (15 mL).

-

Dry the product in a vacuum oven at 60 °C to yield the pure 6,8-dichloro-5H-pyridazino[4,5-b]indol-4-one.

Protocol 3: Synthesis of 4,6-dichloro-N-substituted-1H-indole-2-carboxamides

This two-step protocol involves the initial hydrolysis of the ethyl ester to the carboxylic acid, followed by an amide coupling reaction. This pathway is adapted from procedures for similar indole-2-carboxylic acids.[6]

Step A: Hydrolysis to 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid

-

Dissolve this compound (1.0 mmol) in a mixture of ethanol (15 mL) and water (5 mL).

-

Add potassium hydroxide (KOH) (3.0 mmol) and heat the mixture to reflux for 3-4 hours.

-

Cool the solution and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (20 mL) and acidify to pH 2-3 with 2M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the carboxylic acid intermediate.

Step B: Amide Coupling

-

To a stirred solution of the carboxylic acid from Step A (1.0 mmol) in anhydrous DMF (10 mL), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 mmol) and hydroxybenzotriazole (HOBt) (1.2 mmol).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired primary or secondary amine (1.1 mmol) followed by N,N-diisopropylethylamine (DIPEA) (2.5 mmol).

-

Continue stirring at room temperature for 12-24 hours.

-

Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the desired amide.

Caption: Figure 2: Workflow for Amide Synthesis.

Quantitative Data Summary

The following tables summarize representative yields for the derivatization of this compound and related analogs based on published literature. Yields can vary based on reaction scale and specific substrates used.

Table 1: Yields of Schiff Base Derivatives Data adapted from reactions on halo-substituted 3-formyl-indole-2-carboxylates.[9]

| Reactant (Aniline) | Product | Reported Yield (%) |

| Aniline | Ethyl 4,6-dichloro-3-(N-phenyliminomethyl)-1H-indole-2-carboxylate | 75-85 |

| 4-Chloroaniline | Ethyl 4,6-dichloro-3-(N-(4-chlorophenyl)iminomethyl)-1H-indole-2-carboxylate | 80-90 |

| 4-Methoxyaniline | Ethyl 4,6-dichloro-3-(N-(4-methoxyphenyl)iminomethyl)-1H-indole-2-carboxylate | 78-88 |

| 4-Nitroaniline | Ethyl 4,6-dichloro-3-(N-(4-nitrophenyl)iminomethyl)-1H-indole-2-carboxylate | 70-80 |

Table 2: Yields of Cyclization and Amide Products Data adapted from reactions on halo-substituted indole precursors.[6][9]

| Reaction Type | Reagent(s) | Product Type | Reported Yield (%) |

| Cyclocondensation | Hydrazine Hydrate | Pyridazino-indole | 65-75 |

| Cyclocondensation | Thiolactic Acid (on Schiff base) | Indolylthiazolidinone | 60-70 |

| Amide Coupling | Rimantadine HCl, EDC, HOBt | N-rimantadine-carboxamide | ~87 |

| Amide Coupling | Benzylamine, EDC, HOBt | N-benzyl-carboxamide | ~98 |

References

- 1. ethyl 3-formyl-1H-indole-6-carboxylate | 927181-97-3 | Benchchem [benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Natural and Synthesized Indole Derivatives and their Biological Activities | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]

- 5. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 1-acetyl-1H-indole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Derivatization of Ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate and its subsequent reaction with various amines to generate a library of substituted aminomethylene indole derivatives. This class of compounds holds significant potential in drug discovery due to the diverse biological activities associated with the indole scaffold.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Chemical modification of the indole ring is a key strategy for developing novel therapeutic agents. The introduction of a formyl group at the C-3 position of ethyl 4,6-dichloro-1H-indole-2-carboxylate via the Vilsmeier-Haack reaction creates a versatile intermediate. This aldehyde functionality can readily undergo condensation reactions with a wide range of primary and secondary amines to yield enamine derivatives. These derivatives are of significant interest for their potential antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Reaction Pathway

The overall synthetic scheme involves a two-step process:

-

Vilsmeier-Haack Formylation: Ethyl 4,6-dichloro-1H-indole-2-carboxylate is formylated at the C-3 position using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

-

Condensation with Amines: The resulting this compound is then reacted with various primary or secondary amines to form the corresponding ethyl 4,6-dichloro-3-((substituted-amino)methylene)-1H-indole-2-carboxylate derivatives.

Caption: General two-step reaction pathway.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of indole-2-carboxylates.

Materials:

-

Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled